

physical and chemical properties of Magnesium carbonate trihydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium carbonate trihydrate*

Cat. No.: *B169977*

[Get Quote](#)

An In-depth Technical Guide on the Core Physical and Chemical Properties of **Magnesium Carbonate Trihydrate**

Introduction

Magnesium carbonate trihydrate ($MgCO_3 \cdot 3H_2O$), known mineralogically as nesquehonite, is a hydrated inorganic salt of magnesium.^[1] It presents as a white, odorless, and stable crystalline solid.^[2] This compound is of significant interest to researchers, scientists, and drug development professionals due to its versatile applications. In the pharmaceutical industry, it serves a dual role, utilized both as an active pharmaceutical ingredient (API), primarily as an antacid and laxative, and as a functional excipient in solid dosage forms.^{[3][4]} Its utility stems from a unique combination of physical characteristics and chemical reactivity. This guide provides a comprehensive overview of the core properties of **magnesium carbonate trihydrate**, detailed experimental protocols for its synthesis and analysis, and its functional relevance in pharmaceutical development.

Core Physical and Chemical Properties

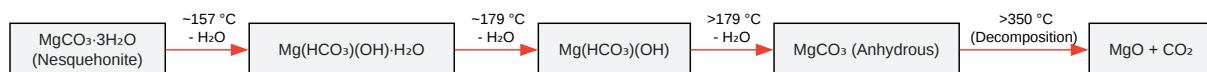
The fundamental properties of **magnesium carbonate trihydrate** are summarized in the tables below, providing a clear reference for its key characteristics.

Table 1: Physical Properties of **Magnesium Carbonate Trihydrate**

Property	Value	Citations
Appearance	White powder, chunks, or colorless monoclinic crystals.	[1] [5] [6]
Molecular Weight	138.36 g/mol	[5] [7] [8]
Density	1.837 - 1.85 g/cm ³	[1] [5] [9] [10]
Melting Point	165 °C (Decomposes)	[1] [5] [10]
Solubility in Water	0.179 g/100 mL (at 16°C). Practically insoluble in pure water but solubility increases in the presence of carbon dioxide.	[2] [3] [6] [8]
Refractive Index	1.412	[1]
pH	Imparts a slightly alkaline reaction in water.	[2] [11]

Table 2: Chemical Identifiers for **Magnesium Carbonate Trihydrate**

Identifier	Value	Citations
Linear Formula	MgCO ₃ ·3H ₂ O	[5]
Molecular Formula	CH ₆ MgO ₆	[7] [8]
IUPAC Name	magnesium; carbonate; trihydrate	[5] [7]
CAS Number	14457-83-1, 5145-46-0	[1] [5] [7]
PubChem CID	3014349	[5] [7]
Mineral Name	Nesquehonite	[1]


Detailed Property Analysis

Crystal Structure and Morphology

Magnesium carbonate trihydrate crystallizes in a monoclinic structure.[1][12] The crystal lattice is composed of double chains formed by highly distorted magnesium-centered octahedra ($[\text{MgO}_6]$) and trigonal carbonate groups ($[\text{CO}_3]$).[9] Within these chains, two water molecules are coordinated with the magnesium ion. The third water molecule resides between these chains, linking them together through a network of hydrogen bonds.[9] Under controlled precipitation conditions, nesquehonite typically forms needle-like or rod-like crystals.[13][14] The morphology and particle size can be influenced by synthesis parameters such as temperature and pH.[13]

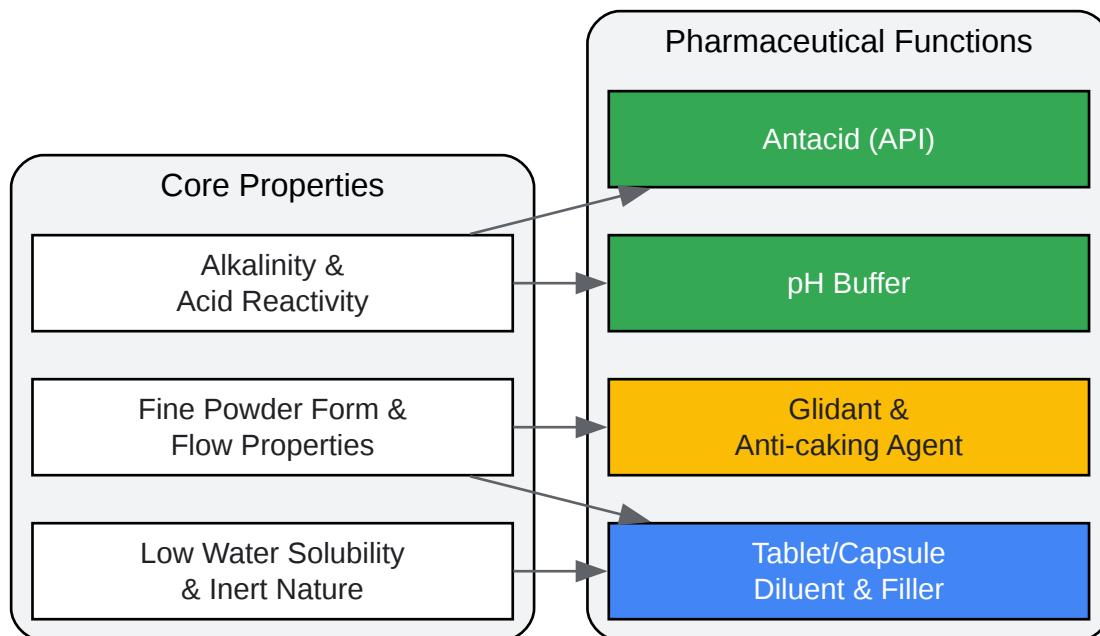
Thermal Stability and Decomposition

The thermal stability of nesquehonite is limited; it remains stable at room pressure at temperatures below 52°C.[9][15] Above this temperature, it undergoes a multi-stage decomposition process. The dehydration begins with the loss of water molecules, with distinct steps occurring at approximately 157°C and 179°C.[1] Complete dehydration occurs below 250°C.[9][15] The subsequent decomposition of the anhydrous magnesium carbonate to magnesium oxide (MgO) and carbon dioxide (CO_2) begins around 350°C, although complete calcination is generally considered to occur at temperatures above 900°C to prevent the reabsorption of liberated CO_2 .[1]

[Click to download full resolution via product page](#)

Diagram 1: Thermal decomposition pathway of $\text{MgCO}_3 \cdot 3\text{H}_2\text{O}$.

Chemical Reactivity


As a typical carbonate salt, **magnesium carbonate trihydrate** readily reacts with dilute acids. This reaction results in the formation of a magnesium salt, water, and the effervescent release of carbon dioxide gas.[1][5][16] For instance, with hydrochloric acid, the reaction is: $\text{MgCO}_3 + 2\text{HCl} \rightarrow \text{MgCl}_2 + \text{H}_2\text{O} + \text{CO}_2$ [1]

The compound is stable in dry air and upon exposure to light.[3] Its aqueous suspension is slightly alkaline.[2]

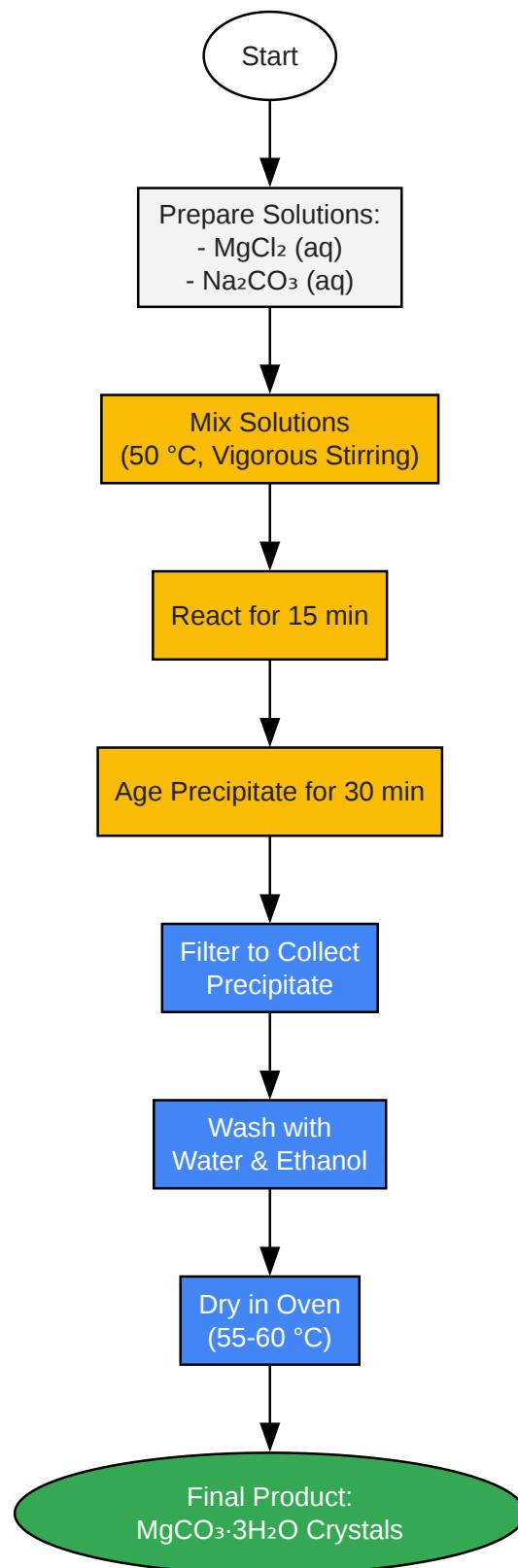
Relevance in Pharmaceutical Development

The physical and chemical properties of **magnesium carbonate trihydrate** make it a valuable material in drug formulation and development.

- As an Excipient: It is widely used in tablets and capsules. Its inertness, low water solubility, and fine powder characteristics allow it to function as a diluent or filler to provide bulk, a glidant to improve powder flow during manufacturing, and an anti-caking agent to maintain blend uniformity.[3][4][17][18]
- As an Active Ingredient (API): Its alkaline nature allows it to act as an effective antacid by neutralizing excess stomach acid.[3][4] Upon contact with gastric acid (HCl), it reacts to form soluble magnesium chloride, thereby raising the gastric pH.[3] It is also used as an osmotic laxative.

[Click to download full resolution via product page](#)

Diagram 2: Relationship between properties and pharmaceutical functions.


Experimental Protocols

Synthesis by Co-precipitation

A common and effective method for preparing **magnesium carbonate trihydrate** is co-precipitation. This technique involves the reaction of a soluble magnesium salt with a soluble carbonate source in an aqueous solution.

Methodology:

- **Reagent Preparation:** Prepare separate aqueous solutions of a magnesium salt (e.g., magnesium chloride, $MgCl_2 \cdot 6H_2O$) and a carbonate precipitant (e.g., sodium carbonate, Na_2CO_3). A typical concentration is 0.3 mol/L for both reactants.[\[14\]](#)
- **Precipitation Reaction:** Add the sodium carbonate solution to the magnesium chloride solution under vigorous stirring. The reaction is typically carried out at a controlled temperature of 50°C.[\[14\]](#)
- **Reaction and Aging:** Maintain the reaction for approximately 15 minutes at the specified temperature. Following the initial reaction, allow the resulting suspension to age for about 30 minutes to ensure complete crystal formation and growth.[\[14\]](#)
- **Collection and Washing:** Collect the white precipitate by filtration. Wash the collected solid multiple times with deionized water and ethanol to remove any unreacted ions and impurities.[\[14\]](#)[\[19\]](#)
- **Drying:** Dry the final product in an oven at a temperature of 55-60°C for several hours to remove residual water and ethanol.[\[19\]](#)

[Click to download full resolution via product page](#)Diagram 3: Experimental workflow for the synthesis of $\text{MgCO}_3 \cdot 3\text{H}_2\text{O}$.

Methods for Characterization

- X-Ray Diffraction (XRD): XRD is the primary technique used to confirm the crystalline structure of the synthesized product, ensuring it matches the known pattern for nesquehonite.[\[9\]](#)
- Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal decomposition profile. TGA measures the mass loss as a function of temperature, identifying the distinct dehydration and decarbonation steps, while DSC measures the heat flow associated with these transitions.[\[20\]](#)
- Scanning Electron Microscopy (SEM): SEM is used to visualize the crystal morphology (e.g., needle-like or rod-like shapes) and assess the particle size and uniformity of the synthesized material.[\[9\]](#)
- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis helps to confirm the presence of carbonate ions and water molecules within the crystal structure by identifying their characteristic vibrational frequencies.[\[13\]](#)

Safety and Handling

Magnesium carbonate is generally regarded as a non-toxic and non-irritant material.[\[3\]](#) However, as a fine powder, it may cause mild mechanical irritation to the eyes and respiratory tract upon contact or inhalation.[\[21\]](#)[\[22\]](#) The use of magnesium salts is typically contraindicated in patients with renal impairment due to potential difficulties in clearing excess magnesium from the body.[\[3\]](#) Standard laboratory safety practices, including the use of personal protective equipment such as gloves and safety glasses, are recommended during handling.

Conclusion

Magnesium carbonate trihydrate is a compound with well-defined physical and chemical properties that underpin its utility in diverse scientific and industrial fields, particularly in drug development. Its specific crystal structure, limited solubility, and predictable thermal decomposition and chemical reactivity make it a versatile material. For researchers and formulation scientists, a thorough understanding of these core characteristics, coupled with

established protocols for its synthesis and analysis, is essential for leveraging its full potential as both a functional excipient and an active pharmaceutical ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Magnesium carbonate - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. phexcom.com [phexcom.com]
- 4. Pharmaceutical Grade Magnesium Carbonate: Applications, Benefits [magnesiumking.com]
- 5. americanelements.com [americanelements.com]
- 6. MAGNESIUM CARBONATE TRIHYDRATE CAS#: 14457-83-1 [m.chemicalbook.com]
- 7. Magnesium carbonate trihydrate | CH₆MgO₆ | CID 3014349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Magnesium carbonate - Sciencemadness Wiki [sciencemadness.org]
- 11. chemstock.ae [chemstock.ae]
- 12. Magnesium carbonate | 13717-00-5 [chemicalbook.com]
- 13. Temperature- and pH-dependent morphology and FT-IR analysis of magnesium carbonate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. meixi-mgo.com [meixi-mgo.com]
- 15. Dense Hydrated Magnesium Carbonate MgCO₃·3H₂O Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. meixi-mgo.com [meixi-mgo.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]

- 18. Magnesium Carbonate BP USP IP JP FCC Food Grade Manufacturers [anmol.org]
- 19. rsc.org [rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. actylislab.com [actylislab.com]
- 22. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- To cite this document: BenchChem. [physical and chemical properties of Magnesium carbonate trihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169977#physical-and-chemical-properties-of-magnesium-carbonate-trihydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com